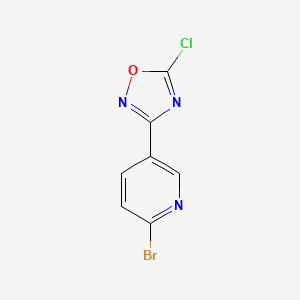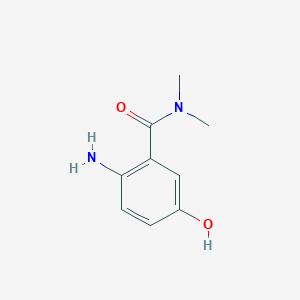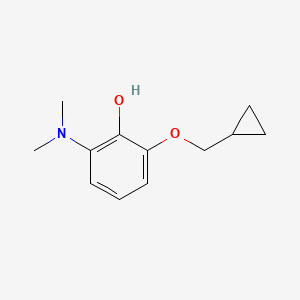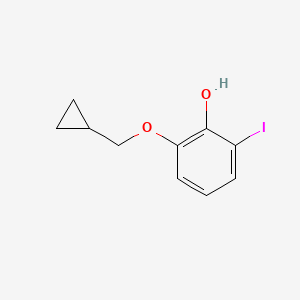
2-(Cyclopropylmethoxy)-6-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-6-iodophenol is an organic compound that features a cyclopropylmethoxy group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-iodophenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Introduction of Cyclopropylmethoxy Group: The phenol derivative is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethoxy group.
Iodination: The resulting compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-6-iodophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of deiodinated phenols or reduced phenolic compounds.
Scientific Research Applications
2-(Cyclopropylmethoxy)-6-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-6-iodophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)phenol: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-Iodophenol: Lacks the cyclopropylmethoxy group, which may affect its solubility and interaction with biological targets.
2-(Cyclopropylmethoxy)-4-iodophenol: Similar structure but with the iodine atom in a different position, potentially leading to different chemical and biological properties.
Uniqueness
2-(Cyclopropylmethoxy)-6-iodophenol is unique due to the presence of both the cyclopropylmethoxy group and the iodine atom on the phenol ring. This combination of functional groups can result in distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-6-iodophenol |
InChI |
InChI=1S/C10H11IO2/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
GGRKMPUNTQVAMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


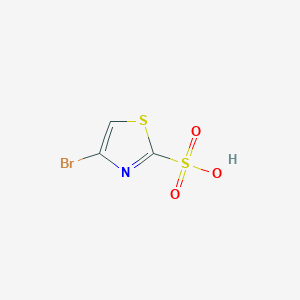
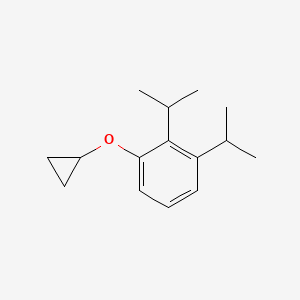
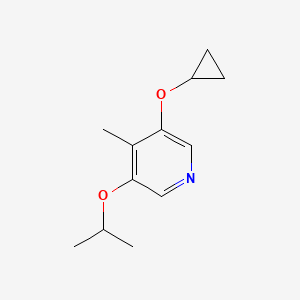
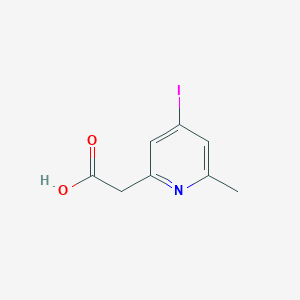

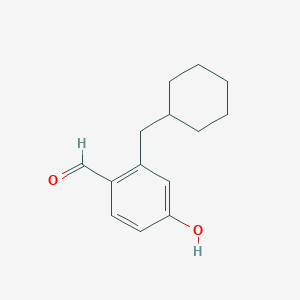

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
